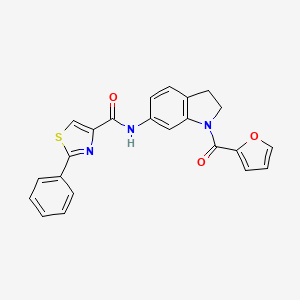
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-phenylthiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H17N3O3S and its molecular weight is 415.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-phenylthiazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a thiazole ring, and a furan carbonyl group. This unique arrangement contributes to its diverse biological activities. The thiazole ring is known for its pharmacological properties, including antibacterial and antifungal activity, making it a valuable scaffold in medicinal chemistry .
Antimicrobial Activity
Antibacterial Activity
Studies have demonstrated that derivatives of thiazole, including the compound , exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related thiazole compounds have been reported as low as 0.7 μg/mL against certain strains, indicating strong antibacterial potential .
- The compound was tested against various bacterial strains, with results showing significant inhibition of growth at concentrations comparable to established antibiotics like vancomycin .
Antifungal Activity
The compound's antifungal properties have also been evaluated:
- It has shown effectiveness against Candida species, with MIC values in the range of 5–10 μg/mL .
- Comparative studies indicated that certain derivatives exhibited activity superior to traditional antifungal agents such as amphotericin B .
Anticancer Activity
Recent investigations into the anticancer properties of this compound suggest promising results:
- The compound demonstrated cytotoxic effects on various cancer cell lines, including human colon cancer cells (HCT 116), with IC50 values ranging from 1.62 to 8.8 μM .
- Mechanistic studies indicate that the compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key findings include:
- The presence of electron-donating groups on the thiazole ring enhances antibacterial activity, while specific substitutions on the indole moiety can improve anticancer properties .
- Variations in substituents significantly affect the potency and selectivity of the compounds against different microbial strains and cancer cell lines .
Case Study 1: Antibacterial Efficacy
A study evaluated several thiazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results showed that compounds with higher lipophilicity exhibited lower MIC values, suggesting that hydrophobic interactions play a critical role in antibacterial activity.
Case Study 2: Anticancer Potential
In vitro assays were conducted on HCT 116 cells treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy consistent with apoptosis.
属性
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c27-21(18-14-30-22(25-18)16-5-2-1-3-6-16)24-17-9-8-15-10-11-26(19(15)13-17)23(28)20-7-4-12-29-20/h1-9,12-14H,10-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXUYHUKRPEWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














